3-Bromo-5-Chloro-4-fluorophenol
Overview
Description
3-Bromo-5-Chloro-4-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenol ring
Mechanism of Action
Target of Action
3-Bromo-5-Chloro-4-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . The compound’s primary targets are likely to be proteins or enzymes that interact with these functional groups. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions .
Mode of Action
The three functional groups of this compound exhibit distinct reactivity . The bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
For instance, its participation in cross-coupling reactions could lead to the formation of new carbon-carbon bonds, potentially affecting the synthesis of various biomolecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. For example, if it targets an enzyme involved in a critical cellular process, its action could have significant effects on cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might favor the reactions it undergoes, enhancing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-Chloro-4-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 3-bromo-5-chlorophenol, the fluorination can be carried out using a suitable fluorinating agent under controlled conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing cost-effective and readily available raw materials. The reaction conditions are carefully controlled to ensure the selective introduction of bromine, chlorine, and fluorine atoms onto the phenol ring .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-Chloro-4-fluorophenol undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxy group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.
Metal-catalyzed cross-coupling: The bromo group is suitable for metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include triphenylphosphine and diethyl azodicarboxylate for the Mitsunobu reaction.
Cross-coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the phenol ring .
Scientific Research Applications
3-Bromo-5-Chloro-4-fluorophenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Lacks the chlorine substituent but shares similar reactivity and applications.
3-Bromo-4-chlorophenol: Lacks the fluorine substituent but is used in similar chemical reactions and industrial applications.
Uniqueness
3-Bromo-5-Chloro-4-fluorophenol is unique due to the presence of all three halogen atoms on the phenol ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-chloro-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPEACXXWQZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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